Cas no 105087-82-9 (4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE)

4-Thiazolidinecarboxylic acid, 3-methyl-, hydrochloride is a chemically stable derivative of thiazolidine, characterized by the presence of a carboxyl group and a methyl substituent at the 3-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for applications in pharmaceutical and biochemical research. This compound is often utilized as a building block in the synthesis of heterocyclic compounds and peptidomimetics due to its structural versatility. Its well-defined crystalline properties ensure consistent reactivity, while the hydrochloride moiety improves handling and storage stability. The product is particularly valued in medicinal chemistry for its potential role in developing bioactive molecules.
4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE structure
105087-82-9 structure
Product name:4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE
CAS No:105087-82-9
MF:C5H10ClNO2S
MW:183.656399250031
CID:3313042
PubChem ID:13572260

4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE
    • F84602
    • 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
    • NSC207940
    • EN300-6494359
    • 105087-82-9
    • 60129-40-0
    • NSC-207940
    • 3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
    • 3-Methyl-1,3-thiazolidine-4-carboxylic acidhydrochloride
    • 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
    • 3-Methylthiazolidine-4-carboxylicacidhydrochloride
    • AKOS015893255
    • 3-Methylthiazolidine-4-carboxylic acid hydrochloride
    • Z3069281046
    • DTXSID60544117
    • DTXCID20494902
    • MDL: MFCD19103305
    • Inchi: InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H
    • InChI Key: KRCOYPGXPMAKOU-UHFFFAOYSA-N
    • SMILES: CN1CSCC1C(=O)O.Cl

Computed Properties

  • Exact Mass: 183.0120774g/mol
  • Monoisotopic Mass: 183.0120774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.8Ų

4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6494359-0.5g
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
105087-82-9 95.0%
0.5g
$108.0 2025-03-14
Enamine
EN300-6494359-0.1g
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
105087-82-9 95.0%
0.1g
$42.0 2025-03-14
Ambeed
A324524-25g
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
25g
$2113.0 2024-05-30
Aaron
AR024W0Q-250mg
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
250mg
$50.00 2025-02-13
Aaron
AR024W0Q-1g
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
1g
$153.00 2025-02-13
1PlusChem
1P024VSE-5g
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
5g
$507.00 2023-12-26
1PlusChem
1P024VSE-1g
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
1g
$182.00 2023-12-26
Aaron
AR024W0Q-100mg
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
100mg
$35.00 2025-02-13
Ambeed
A324524-250mg
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
250mg
$140.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668293-10g
3-Methylthiazolidine-4-carboxylic acid hydrochloride
105087-82-9 97%
10g
¥9231.00 2024-08-09

Additional information on 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE

Comprehensive Overview of 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9)

4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its thiazolidine core structure, is widely studied for its potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of a carboxylic acid group and a methyl substituent enhances its reactivity, making it a valuable intermediate in organic synthesis.

In recent years, the demand for 4-THIAZOLIDINECARBOXYLIC ACID derivatives has surged due to their role in designing novel therapeutic agents. Researchers are particularly interested in its potential as a building block for antimicrobial and anti-inflammatory compounds. The hydrochloride salt form improves its solubility, facilitating its use in aqueous-based reactions. This property is critical for drug formulation and delivery systems, which are hot topics in modern pharmacology.

The compound’s CAS No. 105087-82-9 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Users often inquire about its synthesis methods, physicochemical properties, and safety data. For instance, common queries include: "How to synthesize 3-METHYL-4-THIAZOLIDINECARBOXYLIC ACID HYDROCHLORIDE?" or "What are the applications of thiazolidine derivatives in drug discovery?" Addressing these questions, this article provides a detailed exploration of the compound’s characteristics and uses.

From a structural perspective, the thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen, which contributes to its unique chemical behavior. This scaffold is found in several FDA-approved drugs, underscoring its importance in pharmaceutical innovation. The methyl group at the 3-position further modifies its electronic and steric properties, enabling tailored interactions with biological targets. Such features make CAS No. 105087-82-9 a compound of interest for structure-activity relationship (SAR) studies.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 4-THIAZOLIDINECARBOXYLIC ACID derivatives. Sustainable methods, such as catalytic reactions and solvent-free conditions, align with global trends toward reducing environmental impact. This focus on sustainability resonates with users searching for green synthesis techniques or biodegradable intermediates.

Additionally, the compound’s role in peptide modification and proteomics research is gaining traction. Its ability to act as a protecting group or linker in peptide synthesis makes it invaluable for developing bioconjugates and diagnostic probes. These applications are frequently discussed in forums and publications related to biotechnology and personalized medicine.

In summary, 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9) is a versatile compound with broad implications in drug development, biochemical research, and sustainable chemistry. Its unique structure and functional groups enable diverse applications, from antimicrobial agents to peptide engineering. As interest in thiazolidine-based compounds continues to grow, this compound remains a focal point for innovation and discovery.

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Amadis Chemical Company Limited
(CAS:105087-82-9)4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE
A992867
Purity:99%/99%/99%/99%
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